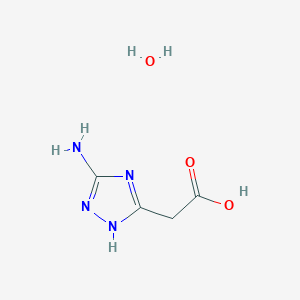

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate

描述

Historical Context of Triazole Derivatives

The historical development of triazole chemistry traces back to the late nineteenth century when the foundation for this important class of heterocyclic compounds was first established. The term "triazole" was originally coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with the molecular formula C₂H₃N₃. This nomenclature established the fundamental framework for what would become one of the most significant classes of nitrogen heterocycles in organic chemistry.

Following Bladin's initial discovery, the chemistry of triazoles underwent gradual development that accelerated significantly with the establishment of facile and convenient synthetic techniques alongside recognition of their versatile interactions with biological systems. A pivotal moment in triazole development occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the subsequent invention of clinically important compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The introduction of first-generation triazoles represented a second major advance in antifungal treatment, with both fluconazole and itraconazole displaying broader spectrum antifungal activity than imidazoles and markedly improved safety profiles compared to earlier treatments.

The evolution of triazole research has been characterized by continuous innovation in synthetic methodologies. The uncovering of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represented a landmark development that helped establish click chemistry and provided a unique tool for synthesizing wide varieties of 1,4-disubstituted triazole compounds. This methodology became renowned for its inexpensive catalytic systems and ability to generate highly regioselective products. The development of metal-free click synthesis protocols further expanded synthetic accessibility, with researchers reporting direct and selective synthesis approaches using primary amines, enolizable ketones, and azide derivatives under controlled conditions.

Significance of (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid in Chemical Research

The compound (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid occupies a unique position within triazole chemistry due to its distinctive structural features that combine the triazole heterocycle with carboxylic acid functionality and amino substitution. This combination of functional groups establishes the compound as a versatile building block with significant research applications across multiple chemical disciplines. The compound's molecular formula C₄H₆N₄O₂ and molecular weight of 142.118 atomic mass units reflect its compact yet functionally diverse structure.

Research investigations have demonstrated that amino-1,2,4-triazoles serve as effective polydentate ligands for synthesizing coordination compounds with various metals, displaying useful spectroscopic, magnetic, biological, and catalytic properties. Aminotriazoles typically coordinate metals through either pyridine-type endocyclic nitrogen atoms or through the amino group, while those containing substituents with favorably oriented atoms bearing unshared electron pairs can function as chelating polydentate ligands. The Cambridge Structural Database reveals more than twenty structures of chelate complexes involving 3-substituted 5-amino-1,2,4-triazoles, indicating the widespread utility of this structural motif in coordination chemistry.

The research significance of (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid extends to its role in synthetic organic chemistry where it serves as a key intermediate for preparing more complex molecular architectures. Crystallographic studies have revealed that the compound can exist in both unionized and zwitterionic forms, as demonstrated through pKa determination, infrared spectroscopy, nuclear magnetic resonance analysis, and X-ray crystallography. This structural flexibility contributes to its versatility in chemical transformations and coordination behavior.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆N₄O₂ | |

| Molecular Weight | 142.118 g/mol | |

| CAS Registry Number | 143832-52-4 | |

| Monoisotopic Mass | 142.049075 | |

| Heavy Atom Count | 10 | |

| Aromatic Heavy Atoms | 5 |

The compound's significance in chemical research is further highlighted by its utility in developing novel synthetic methodologies. Recent investigations have focused on continuous-flow synthesis approaches that offer enhanced safety profiles and improved yields compared to traditional batch processes. These developments represent important advances in green chemistry approaches to triazole synthesis, demonstrating the ongoing relevance of this compound class in sustainable chemical manufacturing.

Nomenclature and Classification Variations

The nomenclature and classification of (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid reflects the complex systematic naming conventions that have evolved within triazole chemistry. The compound belongs to the 1,2,4-triazole isomer class, which represents one of two substantial positional arrangements of nitrogen atoms within the five-membered heterocyclic ring system. The 1,2,4-triazole designation indicates the specific positioning of nitrogen atoms at the 1-, 2-, and 4-positions of the ring, distinguishing it from the alternative 1,2,3-triazole isomer.

Multiple nomenclature variations exist for this compound across different chemical databases and literature sources, reflecting the evolution of systematic naming conventions and regional preferences. The compound appears in literature under several synonymous designations including (3-amino-1H-1,2,4-triazol-5-yl)acetic acid, 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid, and 5-amino-1H-1,2,4-triazole-3-acetic acid. These variations primarily reflect different approaches to numbering the triazole ring system and positioning the substituent groups.

Chemical database entries demonstrate the extensive synonymy associated with this compound. PubChem lists multiple alternative names including 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid and 1,2,4-triazol-5-acetic acid, 3-amino-. ChemSpider provides additional variations such as (5-amino-2H-1,2,4-triazol-3-yl)acetic acid and 4H-1,2,4-triazole-3-acetic acid, 5-amino-. These nomenclature variations reflect the tautomeric nature of the triazole ring system, where hydrogen atoms can migrate between different nitrogen positions.

The classification of this compound within broader chemical taxonomy places it among the azole-amino acids, which represent valuable building blocks in medicinal chemistry. These compounds find application in preparing heteroaromatic oligopeptides that serve as promising candidates for controlling gene expression and inhibiting protein-protein interactions. The structural relationship between (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid and other azole-amino acids such as 5-amino-1H-1,2,4-triazole-3-carboxylic acid demonstrates the systematic nature of this compound classification.

The hydrate form of (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid represents an additional classification consideration, as hydrate formation can significantly influence the compound's physical and chemical properties. Hydrate crystals can alter dissolution rates, stability profiles, and crystalline structures compared to anhydrous forms. The formation of hydrate crystals in triazole compounds has been recognized as challenging to synthesize, with specific crystallization conditions required to achieve stable hydrate forms.

属性

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O/c5-4-6-2(7-8-4)1-3(9)10;/h1H2,(H,9,10)(H3,5,6,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXATJGUAOUDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143832-52-4 | |

| Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides as Analogous Compounds

A highly efficient synthesis was reported involving the reaction of N-guanidinosuccinimide with various amines under microwave irradiation, producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid.

- Reaction Conditions: Microwave irradiation at 170–180 °C for 25 minutes in solvents such as acetonitrile.

- Mechanism: Nucleophilic ring opening of the succinimide ring by amines, followed by cyclocondensation to form the 1,2,4-triazole ring.

- Scope: Effective with aliphatic primary and secondary amines; aromatic amines required an alternative approach due to lower nucleophilicity.

- Yields: High purity products were obtained, with isolated yields varying depending on substrates and conditions (see Table 1 below).

| Entry | Amine Type | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Ethanol | 180 | 25 | 27 |

| 2 | Morpholine | Acetonitrile | 170 | 25 | Improved |

| ... | Various amines | Acetonitrile | 170 | 25 | High |

Table 1: Optimization of microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Alternative Pathway for Aromatic Amines

For aromatic amines, the synthesis employed N-arylsuccinimides reacting with aminoguanidine hydrochloride under microwave irradiation.

- Reaction Conditions: Similar microwave-assisted conditions as above.

- Advantages: Overcomes the low nucleophilicity of aromatic amines.

- Outcome: High purity N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid were obtained in both small (1 mmol) and scaled-up (10 mmol) reactions.

- Reaction Scope: Broad tolerance for various substituents on the aromatic ring.

This pathway complements the first and allows the synthesis of a diverse library of substituted triazole derivatives.

Preparation via Pinner Reaction Strategy

An alternative synthetic approach involves the Pinner reaction starting from α-substituted ethyl cyanoacetates to obtain 2-(1H-1,2,4-triazol-3-yl)acetates, which can be hydrolyzed to yield the corresponding acids.

- Key Steps: Formation of carboxyimidate intermediates followed by heterocyclization to the triazole ring.

- Regioselectivity: Dependent on the nature of the intermediate carboxyimidates.

- Challenges: Possible side reactions such as nucleophilic attack at the ester moiety leading to pyrazolones.

- Applications: Provides access to α-substituted triazolylacetates, potential precursors to (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid derivatives.

- Yields and Purity: Moderate to good yields with careful control of reaction conditions.

Reaction Conditions and Optimization

Solvent and Temperature

- Preferred solvents include acetonitrile and acetic acid , with acetonitrile often yielding better results in microwave-assisted reactions.

- Reaction temperatures typically range from 40 °C to 180 °C , with microwave irradiation allowing efficient heating at the higher end for short durations (20–30 minutes).

- In conventional heating, temperatures of 50–90 °C for several hours (up to days) are common.

Reaction Time

Workup and Purification

- The product is often recovered by extraction into aqueous alkaline medium followed by acidification to precipitate the solid triazole derivative.

- Filtration, centrifugation, and drying under heat are standard purification steps.

- Simple filtration suffices for microwave-assisted syntheses due to high purity of products.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Guanidinosuccinimide + Amines | N-guanidinosuccinimide, aliphatic amines | Microwave irradiation, 170 °C, 25 min | High purity, short reaction time | Ineffective with aromatic amines |

| N-Arylsuccinimides + Aminoguanidine | N-arylsuccinimides, aminoguanidine HCl | Microwave irradiation, 170 °C, 25 min | Effective for aromatic amines | Requires pre-synthesis of imides |

| Pinner Reaction from Cyanoacetates | α-substituted ethyl cyanoacetates | Conventional heating, heterocyclization | Access to α-substituted derivatives | Side reactions possible |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Used extensively to confirm tautomeric forms and ring closure, with 1H and 13C NMR showing the presence of the 5-amino-1H-1,2,4-triazole tautomer predominantly.

- X-ray Crystallography: Confirms the structure and tautomeric form in solid state, supporting NMR findings.

- HPLC Analysis: Monitors reaction progress, especially in chlorination and substitution steps.

- Melting Points and IR Spectroscopy: Provide additional confirmation of purity and functional groups.

化学反应分析

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrate has been studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that derivatives of triazole compounds may have anticancer effects. The ability to modify the triazole structure could lead to the development of targeted cancer therapies .

Agricultural Applications

The compound's properties also extend to agricultural science:

- Fungicides : Triazole derivatives are widely used as fungicides. This compound could be developed into formulations that protect crops from fungal infections .

- Plant Growth Regulators : There is ongoing research into the use of triazole compounds as growth regulators in plants. They may enhance resistance to environmental stressors and improve crop yields .

Materials Science

In materials science, this compound is being explored for:

- Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymers, potentially enhancing their properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application

In a field trial reported by Agricultural Sciences, researchers applied a formulation containing this compound on wheat crops affected by fungal pathogens. The treated plots showed a significant reduction in disease incidence compared to untreated controls, highlighting its effectiveness as a fungicide.

作用机制

The mechanism of action of (5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for their antifungal activity . Additionally, the compound’s ability to inhibit kinases and demethylases contributes to its anticancer and antiviral properties .

相似化合物的比较

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate can be compared with other similar compounds, such as:

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.

5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Exhibits energetic properties and is used in the development of explosives.

4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: These compounds have potential antifungal activity and are used in medicinal chemistry.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various scientific fields.

生物活性

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate, also known as 5-amino-1H-1,2,4-triazole-3-acetic acid hydrate, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C4H6N4O2

- CAS Number: 960250-80-0

- Molecular Weight: 158.12 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of triazole derivatives with acetic acid under controlled conditions. One common approach includes the use of aminoguanidine and acetic anhydride to yield the desired product in moderate to high yields .

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 5-amino-1H-1,2,4-triazole showed effectiveness against various bacterial strains and fungi . The compound's ability to inhibit microbial growth is attributed to its interference with nucleic acid synthesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro studies revealed that this compound exhibited cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating substantial potency .

- The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which is crucial for therapeutic applications in oncology .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- It has shown promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Additionally, it may modulate metabolic enzyme activities, contributing to its therapeutic profile in metabolic disorders .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial activity of triazole derivatives; found significant inhibition of bacterial growth. |

| Study 2 | Investigated anticancer effects on HCT-116 cells; reported an IC50 value of 6.2 μM indicating strong cytotoxicity. |

| Study 3 | Assessed enzyme inhibition; demonstrated effective AChE inhibition with potential implications for Alzheimer's treatment. |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- Nucleic Acid Interaction: The triazole ring can form hydrogen bonds with DNA and RNA, disrupting replication and transcription processes.

- Enzyme Modulation: The amino group enables binding to active sites of enzymes like AChE and other metabolic enzymes.

- Apoptosis Induction: The compound promotes apoptotic pathways through mitochondrial dysfunction and activation of caspases.

常见问题

Q. What are the standard synthetic routes for preparing (5-amino-1H-1,2,4-triazol-3-yl)acetic acid hydrate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via refluxing precursor triazole derivatives with acetic acid. For example, a general procedure involves reacting 5-amino-1,2,4-triazole derivatives with haloacetic acids or esters under acidic conditions. describes a related synthesis where refluxing in acetic acid (100 mL, 3–5 h) with sodium acetate as a catalyst yields crystalline products. Optimization includes adjusting molar ratios (e.g., 0.1 mol substrate to 0.11 mol reagent), solvent choice (acetic acid for solubility), and recrystallization from DMF/acetic acid mixtures to achieve ≥98% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

- Methodological Answer : Key techniques include:

- NMR/IR Spectroscopy : Confirm functional groups (e.g., NH₂, COOH) and hydration state.

- X-ray Diffraction (XRD) : Resolve crystal structure and hydrate formation. utilized single-crystal XRD to determine the μ₃-hydroxo-bridged Cu(II) complex structure involving the ligand .

- Elemental Analysis : Verify stoichiometry (C, H, N content).

Q. How can impurities be removed during purification, and what solvents are optimal for recrystallization?

- Methodological Answer : Recrystallization is the primary method. highlights purification using acetic acid and ethanol washes to remove unreacted starting materials, followed by recrystallization in DMF/acetic acid mixtures for high-purity crystals . Solvent selection depends on solubility: polar aprotic solvents (DMF) enhance crystal lattice formation, while acetic acid minimizes side-product solubility.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP-3) resolve challenges in determining the compound’s crystal structure, especially with hydrated or twinned crystals?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement (e.g., hydrogen bonding networks in ) and SHELXD for structure solution of twinned data. notes SHELXL’s robustness for high-resolution or twinned macromolecular data .

- ORTEP-3/WinGX : Visualize thermal ellipsoids and validate hydrogen-bonding patterns (e.g., hydrate interactions in ) .

Q. How does functionalization of the triazole ring (e.g., thioether or carboxylate groups) influence biological or coordination activity?

- Methodological Answer : Functionalization alters electronic properties and binding affinity. shows that substituting the triazole with a thiophen-2-ylmethyl group reduces antiradical activity when the carboxyl group is blocked, highlighting the importance of free -COOH for reactivity . For coordination chemistry, demonstrates that the ligand’s carboxylate and amino groups facilitate μ₃-hydroxo bridging in Cu(II) complexes .

Q. What computational approaches are suitable for modeling the compound’s interactions with metal ions or biomolecules?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate binding energies for metal complexes (e.g., Cu(II) in ).

- Molecular Dynamics (MD) : Simulate hydration effects and stability of the hydrate form.

- Docking Studies : Predict interactions with enzymes (e.g., triazole-based inhibitors).

Q. How can contradictory spectroscopic and crystallographic data be reconciled during structural validation?

- Methodological Answer :

- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries.

- Multi-Technique Analysis : Use IR to confirm protonation states (e.g., -NH₂ vs. -NH₃⁺) and XRD to resolve hydrate vs. anhydrous forms. combined XRD and elemental analysis to validate the nitrate monohydrate structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。